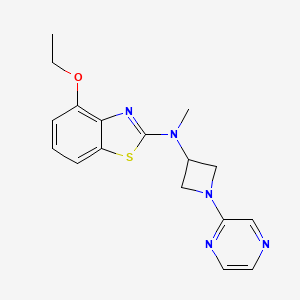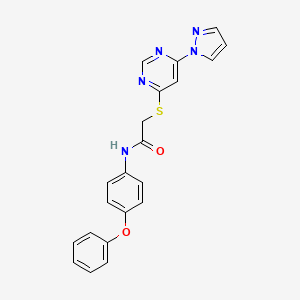![molecular formula C22H16ClN3OS B2534668 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681268-62-2](/img/structure/B2534668.png)
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS). The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The binding affinities of similar compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by various methods. For instance, the melting point, relative density, and solubility in water and organic solvents are determined .
Wissenschaftliche Forschungsanwendungen
Computational and Electrochemical Analysis
Research has been conducted on quinoxaline derivatives for their use as corrosion inhibitors for mild steel in acidic mediums. This includes studies on the synthesis of specific derivatives and their application in corrosion inhibition, characterized by electrochemical methods and computational analysis (Saraswat & Yadav, 2020).
Synthesis and Structural Analysis
There are studies focused on the synthesis, structural analysis, and properties of isomeric naphthodithiophenes and their derivatives. These compounds show potential in forming conductive charge-transfer complexes and low-bandgap polymers, indicating their applicability in materials science (Takimiya et al., 2002).
Antimicrobial Agents
Research includes the synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles with potential as antimicrobial agents. The methodologies for synthesizing these compounds and their in vitro antimicrobial activities have been explored, demonstrating the pharmaceutical applications of heterocyclic compounds (El-Gaby et al., 2000).
Novel Synthesis Approaches
There are innovative methods for synthesizing heterocyclic compounds, such as the novel synthesis of dibenzo[c,f]chromenes and related structures. These studies offer insights into the potential chemical pathways that could be relevant for synthesizing and studying compounds like "N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide" (Osyanin et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-15-7-4-8-16(11-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-10-3-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUQWADIWVJBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)



![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)
![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)
![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)